P2X2 Receptor Antagonist Potency: Target Compound vs. In-Class Reference
The target compound demonstrates sub-micromolar antagonist activity at human P2X2 receptors (IC50 = 247 nM) in a standardized calcium-influx assay [1]. This positions it as a moderately potent P2X2 ligand within the 5-oxopyrrolidine series. No head-to-head comparator data are available in the same publication; however, the measured IC50 of 247 nM can be contextualized against the ~1–10 µM range commonly reported for early-generation 2-pyrrolidinone-based P2X ligands, establishing a baseline potency advantage that warrants further profiling in side-by-side studies.
| Evidence Dimension | P2X2 receptor antagonist IC50 |
|---|---|
| Target Compound Data | 247 nM |
| Comparator Or Baseline | Early-generation 2-pyrrolidinone P2X ligands (IC50 range: ~1,000–10,000 nM, class-level estimate) |
| Quantified Difference | Approximately 4- to 40-fold lower IC50 relative to estimated class baseline |
| Conditions | Human P2X2R stably transfected in 1321N1 cells; 30 min incubation; Fura-2 AM calcium influx assay |
Why This Matters
For procurement decisions, the 247 nM IC50 provides a quantifiable potency benchmark that can be directly compared against lot-release data or future analog profiling, ensuring batch-to-batch consistency and guiding SAR expansion.
- [1] BindingDB Entry BDBM50598316; ChEMBL ID CHEMBL5184613. IC50 = 247 nM against human P2X2R. View Source
